molecular formula C23H22N6O4 B2633256 N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide CAS No. 2034270-88-5

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide

Cat. No.: B2633256
CAS No.: 2034270-88-5
M. Wt: 446.467
InChI Key: BHXOKRXTESMOTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide is a complex organic compound that features a triazine ring, a morpholine moiety, and a benzo[c]isoxazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide typically involves multiple steps. One common approach starts with the preparation of the 1,3,5-triazine core by reacting cyanuric chloride with morpholine in the presence of a base such as sodium carbonate . The resulting intermediate is then further reacted with 4-methoxybenzylamine to introduce the methoxy group.

The benzo[c]isoxazole moiety can be synthesized through a cyclization reaction involving an appropriate precursor, such as 2-nitrobenzaldehyde and phenylacetonitrile, under basic conditions . The final step involves coupling the triazine and benzo[c]isoxazole intermediates through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis of intermediates .

Chemical Reactions Analysis

Types of Reactions

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while nucleophilic substitution on the triazine ring would yield various substituted triazine derivatives .

Scientific Research Applications

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazine ring can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The benzo[c]isoxazole moiety may also interact with specific proteins, affecting their function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide is unique due to its combination of a triazine ring, morpholine moiety, and benzo[c]isoxazole structure. This unique combination imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O4/c1-31-23-26-19(25-22(27-23)29-9-11-32-12-10-29)14-24-21(30)16-7-8-18-17(13-16)20(33-28-18)15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXOKRXTESMOTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.